molecular formula C13H13N3O3 B2566151 Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate CAS No. 211321-08-3

Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate

Cat. No.: B2566151
CAS No.: 211321-08-3
M. Wt: 259.265
InChI Key: GHSMNPUUFLPTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate is a compound that features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzylidenemalononitrile with benzamidine under mild conditions to form the pyrimidine ring . The resulting intermediate can then be further reacted with appropriate reagents to introduce the acetate group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts such as zinc chloride or copper may be used to facilitate the reactions, and conditions such as temperature and solvent choice are carefully controlled to maximize efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyrimidines, alcohol derivatives, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to active sites of enzymes involved in DNA and RNA synthesis. This binding can inhibit enzyme activity, leading to potential therapeutic effects in the treatment of viral infections and cancer .

Comparison with Similar Compounds

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

    Uracil: A pyrimidine base found in RNA.

    Barbituric Acid: A synthetic compound with a pyrimidine ring used in the production of barbiturate drugs.

Uniqueness: Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate is unique due to the presence of the benzyl and acetate groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .

Properties

IUPAC Name

benzyl 2-(4-amino-2-oxopyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-11-6-7-16(13(18)15-11)8-12(17)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSMNPUUFLPTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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